molecular formula C13H11ClN2O2 B14544868 6-Chloro-N,N-dimethyl-4H-furo[3,2-B]indole-2-carboxamide CAS No. 62144-23-4

6-Chloro-N,N-dimethyl-4H-furo[3,2-B]indole-2-carboxamide

Cat. No.: B14544868
CAS No.: 62144-23-4
M. Wt: 262.69 g/mol
InChI Key: DSMAJOOFUKZRIS-UHFFFAOYSA-N
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Description

6-Chloro-N,N-dimethyl-4H-furo[3,2-B]indole-2-carboxamide is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure with a furoindole core, which contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N,N-dimethyl-4H-furo[3,2-B]indole-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N,N-dimethyl-4H-furo[3,2-B]indole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 6-Chloro-N,N-dimethyl-4H-furo[3,2-B]indole-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to enzymes and receptors involved in cellular processes, such as kinases and G-protein coupled receptors.

    Pathways: It modulates signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    6-Chloroindole-2-carboxamide: Lacks the furo ring, resulting in different biological activity.

    N,N-Dimethylindole-2-carboxamide: Lacks the chlorine atom, affecting its reactivity and potency.

    4H-Furo[3,2-B]indole-2-carboxamide: Lacks the N,N-dimethyl group, altering its pharmacokinetic properties.

Uniqueness

6-Chloro-N,N-dimethyl-4H-furo[3,2-B]indole-2-carboxamide is unique due to its combination of a furoindole core, chlorine atom, and N,N-dimethyl group, which collectively contribute to its distinct chemical reactivity and biological activity.

Properties

CAS No.

62144-23-4

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

6-chloro-N,N-dimethyl-4H-furo[3,2-b]indole-2-carboxamide

InChI

InChI=1S/C13H11ClN2O2/c1-16(2)13(17)11-6-10-12(18-11)8-4-3-7(14)5-9(8)15-10/h3-6,15H,1-2H3

InChI Key

DSMAJOOFUKZRIS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC2=C(O1)C3=C(N2)C=C(C=C3)Cl

Origin of Product

United States

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